![molecular formula C20H14FN3O B4304212 5-[2-(4-fluorophenyl)vinyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304212.png)
5-[2-(4-fluorophenyl)vinyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Vue d'ensemble
Description
5-[2-(4-fluorophenyl)vinyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, materials science, and biochemistry. This compound is commonly referred to as FPVO, and it is a member of the oxadiazole family of compounds.
Mécanisme D'action
The mechanism of action of FPVO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, FPVO has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, FPVO has been shown to inhibit the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPVO are dependent on the specific application and concentration used. In cancer cells, FPVO has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In bacteria and fungi, FPVO has been shown to disrupt cell membrane integrity, leading to cell death. In biochemistry, FPVO has been used as a fluorescent probe to study protein-protein interactions and enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FPVO is its potent activity against cancer cells and bacteria/fungi, making it a potential candidate for the development of new drugs and antibiotics. Additionally, FPVO has been shown to have good stability and solubility in various solvents, making it easy to work with in the lab. However, one of the limitations of FPVO is its relatively low yield and purity, which can make it difficult to work with in large-scale experiments.
Orientations Futures
There are several future directions for research on FPVO. One area of interest is the development of new drugs and antibiotics based on the structure of FPVO. Additionally, further studies are needed to fully understand the mechanism of action of FPVO and its potential use in various applications, such as materials science and biochemistry. Finally, the synthesis of FPVO could be optimized to improve the yield and purity of the product, making it easier to work with in large-scale experiments.
Applications De Recherche Scientifique
FPVO has been studied extensively for its potential use in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, FPVO has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, FPVO has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. In materials science, FPVO has been used as a building block for the synthesis of new materials, such as polymers and liquid crystals. In biochemistry, FPVO has been used as a fluorescent probe to study protein-protein interactions and enzyme activity.
Propriétés
IUPAC Name |
5-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-17-8-3-15(4-9-17)5-12-19-22-20(23-25-19)16-6-10-18(11-7-16)24-13-1-2-14-24/h1-14H/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBSTBYAQUWUNX-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C=CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)/C=C/C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-2-(4-fluorophenyl)ethenyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4304135.png)
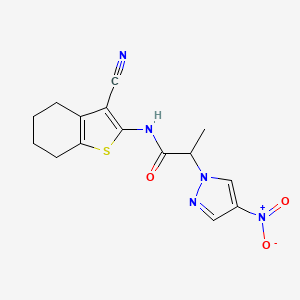
![methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4304152.png)
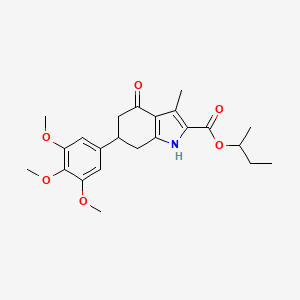
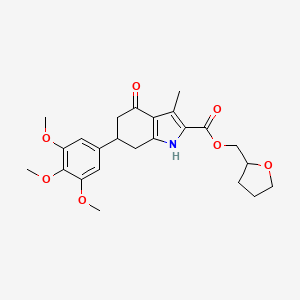
![methyl 4-[1-(4-fluorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate](/img/structure/B4304164.png)
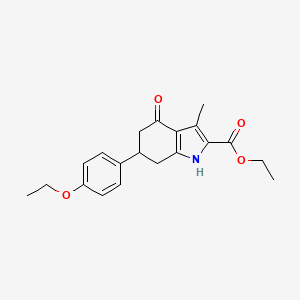
![7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B4304177.png)
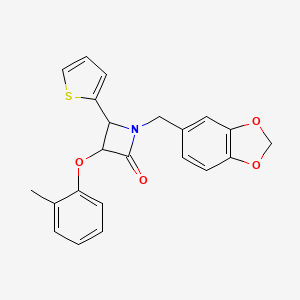
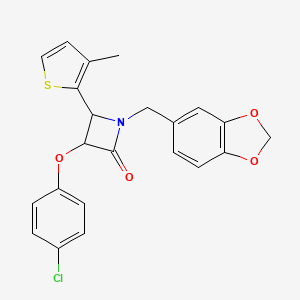
![5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304208.png)

![1-[1-methyl-2-oxo-2-(1H-pyrazol-1-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B4304227.png)
![3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B4304235.png)